(5Z)-5-(4-methyl-5-morpholin-4-ium-4-ylidenethiophen-2-ylidene)-2-(5-morpholin-4-ylthiophen-2-yl)-3,4-dioxocyclopenten-1-olate
Description
The compound “(5Z)-5-(4-methyl-5-morpholin-4-ium-4-ylidenethiophen-2-ylidene)-2-(5-morpholin-4-ylthiophen-2-yl)-3,4-dioxocyclopenten-1-olate” features a cyclopentenolate core substituted with morpholinium and morpholinyl groups attached to thiophene rings. The Z-configuration at the 5-position ensures a planar conjugated system, which is critical for electronic properties such as charge transfer and photostability.
Properties
IUPAC Name |
(5Z)-5-(4-methyl-5-morpholin-4-ium-4-ylidenethiophen-2-ylidene)-2-(5-morpholin-4-ylthiophen-2-yl)-3,4-dioxocyclopenten-1-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S2/c1-13-12-15(31-22(13)24-6-10-29-11-7-24)18-19(25)17(20(26)21(18)27)14-2-3-16(30-14)23-4-8-28-9-5-23/h2-3,12H,4-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTZMEDGRFGCQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C(C(=O)C2=O)C3=CC=C(S3)N4CCOCC4)[O-])SC1=[N+]5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C/C(=C/2\C(=C(C(=O)C2=O)C3=CC=C(S3)N4CCOCC4)[O-])/SC1=[N+]5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5Z)-5-(4-methyl-5-morpholin-4-ium-4-ylidenethiophen-2-ylidene)-2-(5-morpholin-4-ylthiophen-2-yl)-3,4-dioxocyclopenten-1-olate is a complex organic molecule with potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic uses.
Chemical Structure and Properties
The compound's structure includes multiple functional groups that contribute to its biological activity. The presence of morpholine rings and thiophene moieties suggests that it may interact with various biological targets, including enzymes and receptors.
Molecular Characteristics:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 458.547 g/mol |
| Solubility | Soluble in polar solvents |
Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing thiophene and morpholine groups have shown significant antibacterial properties. The mechanism typically involves inhibition of bacterial protein synthesis or disruption of cell wall integrity.
- Anticancer Properties : Some studies suggest that derivatives of this compound may inhibit cancer cell proliferation by interfering with specific signaling pathways such as the Wnt/β-catenin pathway. For instance, related compounds have demonstrated IC50 values as low as 0.12 μM against colorectal cancer cell lines .
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including acetylcholinesterase (AChE), which is crucial for neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling.
Antibacterial Activity
In vitro studies have demonstrated that the compound exhibits moderate to strong antibacterial activity against several strains, including Staphylococcus aureus and Escherichia coli. The following table summarizes the antibacterial efficacy:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Salmonella typhi | 128 µg/mL |
Anticancer Activity
The anticancer potential was evaluated using various cancer cell lines. The compound showed promising results in inhibiting cell growth:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| SW480 (Colorectal) | 2 |
| HCT116 (Colorectal) | 0.12 |
Case Studies and Clinical Relevance
- Case Study on Anticancer Effects : A recent study investigated the effects of the compound on HCT116 xenograft models in BALB/C nu/nu mice. Results indicated a significant reduction in tumor size and expression levels of Ki67, a marker for cell proliferation .
- Inhibition of Acetylcholinesterase : Another study reported that derivatives similar to this compound exhibited strong inhibitory effects on AChE, suggesting potential use in treating neurodegenerative diseases like Alzheimer's .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Functional Groups
Target Compound
- Core: Cyclopentenolate with dual thiophene substituents.
- Key Substituents :
- Morpholin-4-ium group (electron-withdrawing, cationic).
- Morpholin-4-yl group (electron-donating, neutral).
- Configuration : Z-isomer at the 5-position enhances conjugation.
Analogs (Selected Examples)
Thioxoimidazolidinones (e.g., 4a, 4b, 4c, 4e): Core: Thioxoimidazolidinone ring. Substituents: Arylidene groups (e.g., 1,3-benzodioxol, dimethoxybenzylidene). Synthesis: High yields (88–98%) via condensation reactions using aldehydes and amines . Physical Properties: Melting points 234–254°C, yellow crystalline solids .
Pyrazolone Derivatives (e.g., Compound 3 in ) :
- Core : Pyrazolone ring with thiomethylphenyl substituents.
- Synthesis : Adapted from methods involving arylaldehydes and hydrazine derivatives .
Thiazolidinones (e.g., Compound 5 in ): Core: Thiazolidinone with hydrazono and arylidene groups. Substituents: Methoxyphenyl and hydroxyphenyl moieties. Synthesis: Reflux of thiosemicarbazides with chloroacetic acid .
Electronic and Structural Insights
- This contrasts with neutral morpholinyl or methoxy groups in analogs .
- Z-Configuration : The planar Z-configuration in the target compound and analogs (e.g., 4a, 4b) stabilizes conjugation, critical for optical or redox applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
